2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-14)13-6-9-5-10(12)3-4-11(9)15-2/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
RWXVYUQNPQUTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzylamine followed by a reaction with propylene oxide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
- 2-Bromo-2-(methoxy(phenyl)methyl)
Uniqueness
Compared to similar compounds, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is a chemical compound characterized by a complex structure that includes a brominated aromatic ring and a propanol backbone featuring an amino group. Its molecular formula is C12H16BrN1O2, which indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity:
- Brominated Phenyl Group : The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
- Amino Group : This functional group is known for its ability to form hydrogen bonds, which can facilitate interactions with various enzymes and receptors.
- Hydroxyl Group : The alcohol functional group may participate in nucleophilic substitution reactions, further influencing the compound's reactivity.
Biological Activity
Preliminary studies suggest that this compound exhibits notable biological activities:
Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its structural similarity to known pharmacophores. The bromine atom could enhance its interaction with biological targets involved in cell proliferation and apoptosis pathways. For instance:
- Mechanism of Action : It may inhibit specific kinases or other proteins involved in tumor growth, although detailed mechanisms remain to be elucidated through further biochemical assays.
Interaction Studies
Molecular docking simulations have shown that this compound can effectively bind to various biological receptors and enzymes. This binding affinity suggests potential modulation of biological activities:
| Target Protein | Binding Affinity (kcal/mol) | Potential Effect |
|---|---|---|
| Kinase A | -9.5 | Inhibition |
| Receptor X | -8.7 | Activation |
Synthesis and Reactivity
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The compound can undergo various chemical transformations:
- Oxidation : Can lead to carbonyl compounds.
- Reduction : May yield corresponding alcohols.
- Substitution Reactions : Can produce derivatives with altered biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound.
-
Antimicrobial Activity : A study examined related brominated phenols and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 0.025 mg/mL
- Escherichia coli : MIC = 0.019 mg/mL
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
- Pharmacological Studies : Research has indicated that modifications to the structure can enhance selectivity toward specific cancer types, suggesting a pathway for drug development tailored to target specific malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
